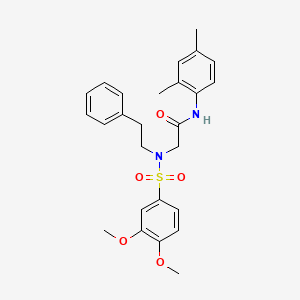
N-(2H-1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide (hereafter referred to as BNIPQ) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BNIPQ is a sulfonamide-based inhibitor that selectively targets the carbonic anhydrase IX (CA IX) enzyme, which is overexpressed in many types of cancer cells.
作用機序
The mechanism of action of BNIPQ involves the inhibition of CA IX enzyme activity. CA IX is a transmembrane protein that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The overexpression of CA IX in cancer cells is associated with a decrease in extracellular pH, which promotes tumor growth and metastasis. BNIPQ selectively targets CA IX and inhibits its activity, leading to a decrease in extracellular pH and inhibition of tumor growth.
Biochemical and Physiological Effects:
BNIPQ has been shown to have a selective inhibitory effect on CA IX enzyme activity, with no significant effect on other carbonic anhydrase isoforms. In addition to its anti-cancer effects, BNIPQ has also been shown to have potential applications in the treatment of osteoporosis, glaucoma, and Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of BNIPQ in these fields.
実験室実験の利点と制限
One of the advantages of BNIPQ is its selective inhibitory effect on CA IX enzyme activity, which makes it a potential candidate for cancer treatment. However, one of the limitations of BNIPQ is its low solubility in water, which may affect its bioavailability and limit its use in certain applications. In addition, further studies are needed to fully understand the long-term effects and potential side effects of BNIPQ.
将来の方向性
There are several future directions for the research on BNIPQ. One direction is to investigate the potential applications of BNIPQ in other fields such as osteoporosis, glaucoma, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for BNIPQ with higher yields and better solubility. Further studies are also needed to fully understand the biochemical and physiological effects of BNIPQ and its potential side effects.
合成法
The synthesis method of BNIPQ involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2H-1,3-benzodioxol-5-yl)-3-aminobenzenesulfonamide in the presence of triethylamine to obtain BNIPQ. The yield of the synthesis method is reported to be 70-80%.
科学的研究の応用
BNIPQ has been extensively studied for its potential applications in cancer treatment. The overexpression of CA IX in cancer cells is associated with tumor growth, metastasis, and poor prognosis. BNIPQ has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. In addition to cancer treatment, BNIPQ has also been investigated for its potential applications in other fields such as osteoporosis, glaucoma, and Alzheimer's disease.
特性
IUPAC Name |
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-11-17(22(26)24-15-18-9-5-6-10-19(18)23)13-21(20)30(27,28)25-14-16-7-3-2-4-8-16/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLIEEXMCPPXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)









![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
